

Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pyrazoloadenine*

Cat. No.: *B015015*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant therapeutic potential.^{[1][2]} Structurally, it is an isostere of adenine, a fundamental component of DNA and RNA, which allows derivatives to act as competitive inhibitors for various enzymes, particularly kinases.^{[1][3]} This mimicry of the adenine ring of adenosine triphosphate (ATP) enables these compounds to bind to the hinge region of kinase active sites, leading to the modulation of various signaling pathways.^[1] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated and developed as potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.^{[2][4][5]} Notably, several compounds based on this scaffold have entered clinical trials, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).^{[1][6]}

This document provides a comprehensive overview of the synthetic strategies for constructing pyrazolo[3,4-d]pyrimidine scaffolds, detailed experimental protocols for key reactions, and a summary of their biological activities.

Synthetic Routes Overview

The construction of the pyrazolo[3,4-d]pyrimidine ring system is primarily achieved through the cyclization of appropriately substituted pyrazole precursors. The most prevalent strategies

involve the use of 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxamide derivatives, which undergo condensation with various one-carbon synthons.

A common and versatile method starts with the reaction of a hydrazine with a malononitrile derivative to form a 5-aminopyrazole-4-carbonitrile. This intermediate can then be cyclized with reagents like formamide, formic acid, or triethyl orthoformate to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent modifications at various positions of the scaffold allow for the generation of diverse chemical libraries for drug discovery.

For instance, a widely employed route involves the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one intermediate using reagents like phosphorus oxychloride (POCl_3), followed by nucleophilic substitution with various amines to introduce diversity at the C4 position.^{[7][8][9]}

Data Presentation: Biological Activities

The following table summarizes the in vitro biological activities of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinases.

Compound ID	Target Cell Line/Enzyme	IC ₅₀ / GI ₅₀ (μM)	Reference
1a	A549 (Lung Carcinoma)	2.24	[10]
MCF-7 (Breast Adenocarcinoma)	42.3	[10]	
HepG2 (Hepatocellular Carcinoma)	>50	[10]	
PC-3 (Prostate Adenocarcinoma)	>50	[10]	
1d	MCF-7 (Breast Adenocarcinoma)	1.74	[10]
Compound 10b	MDA-MB-231 (Breast Adenocarcinoma)	5.5-11 μg/ml	[5][11]
MCF-7 (Breast Adenocarcinoma)	5.5-11 μg/ml	[5][11]	
SF-268 (CNS Cancer)	5.5-11 μg/ml	[5][11]	
B16F-10 (Melanoma)	5.5-11 μg/ml	[5][11]	
Compound 7f	DHFR Enzyme	Not specified	[12]
Compound XVI	60-NCI cell lines	GI ₅₀ between 0.018 and 9.98	[4]
(NSC no – 833644)			
Compound XIX	60-NCI cell lines	GI ₅₀ between 0.018 and 9.98	[13]
EGFR Tyrosine Kinase	IC ₅₀ = 0.135	[13]	
Compound XX	60-NCI cell lines	GI ₅₀ between 0.018 and 9.98	[13]

EGFR Tyrosine Kinase	IC ₅₀ = 0.034	[13]
VIIa	57 different cell lines	IC ₅₀ = 0.326 to 4.31 [9]

Experimental Protocols

Herein, we provide detailed methodologies for the synthesis of key pyrazolo[3,4-d]pyrimidine intermediates and final compounds, adapted from the literature.

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P1)

This protocol describes the synthesis of a core pyrazolo[3,4-d]pyrimidin-4-one structure.[14]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)

- To a solution of 2-(1-ethoxyethylidene)malononitrile (A) in ethanol, add phenylhydrazine.
- Reflux the reaction mixture for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford compound (B).

Step 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (P1)

- Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL).[14]
- Reflux the solution for 7 hours.[14]
- After the reflux, pour the reaction mixture into ice water.
- A precipitate will form. Filter the solid, wash with water, and dry.

- Recrystallize the crude product from ethanol to obtain pure P1.[\[14\]](#)
 - Yield: 83%
 - Melting Point: 153–155 °C
 - ^1H NMR (400 MHz, DMSO- d_6): δ 12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H).[\[14\]](#)
 - ^{13}C NMR (101 MHz, DMSO- d_6): δ 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37.[\[14\]](#)

Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)

This protocol outlines the chlorination of the pyrazolo[3,4-d]pyrimidin-4-one core, a key step for further derivatization.[\[7\]](#)

- Suspend 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) in phosphorus oxychloride (POCl_3).
- Reflux the mixture for 6 hours.[\[7\]](#)
- Monitor the reaction by TLC.
- After completion, carefully pour the reaction mixture onto crushed ice with stirring.
- The product will precipitate. Filter the solid, wash thoroughly with water, and dry to yield the 4-chloro derivative (4).

Protocol 3: Synthesis of N-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5)

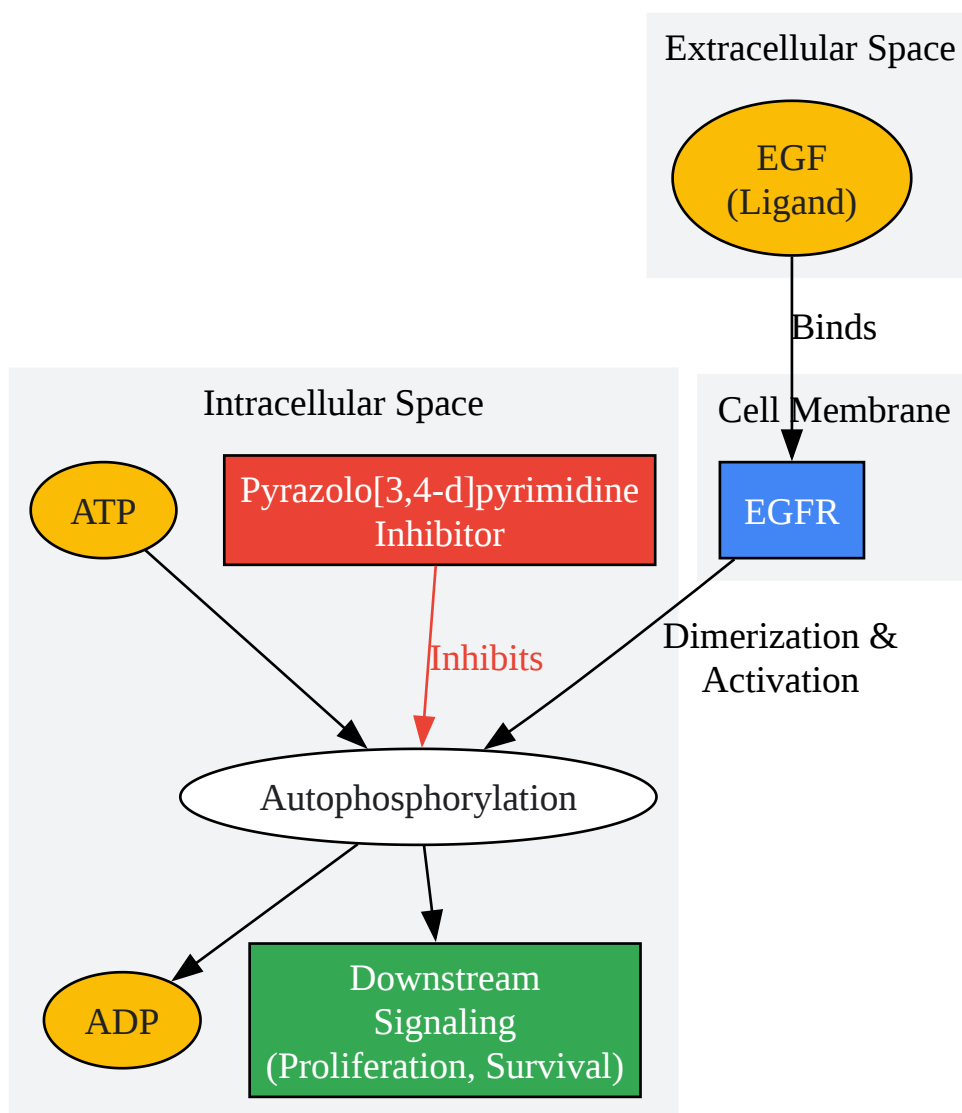
This protocol describes the nucleophilic substitution of the 4-chloro group with an amine.[\[7\]](#)

- To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4) in an appropriate solvent (e.g., ethanol, isopropanol), add the desired amine (e.g., 4-aminobenzoic acid).

- Add a base such as triethylamine or diisopropylethylamine to scavenge the HCl generated.
- Reflux the reaction mixture for the required time (typically 4-12 hours), monitoring by TLC.
- After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the final compound (5).

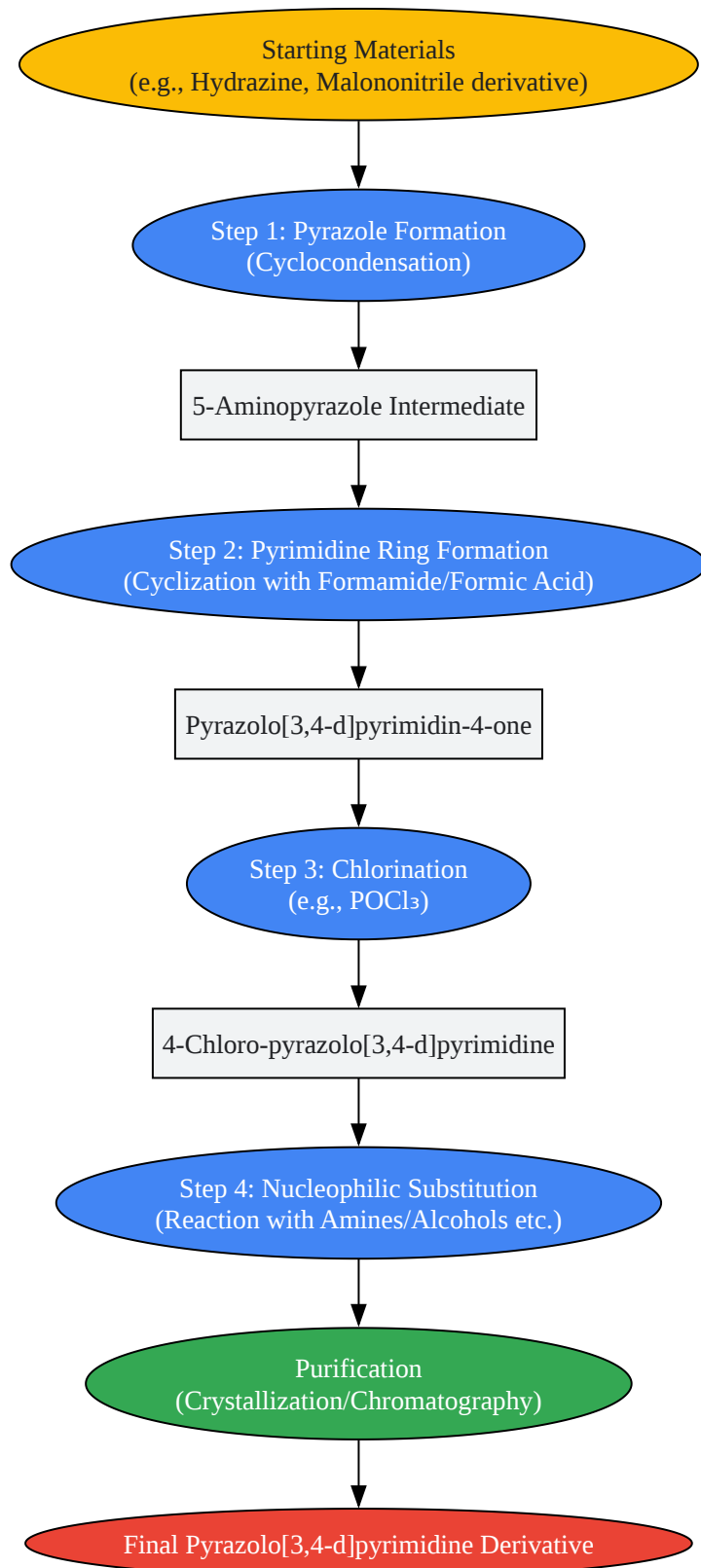
Mandatory Visualizations

Signaling Pathway Diagram



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Experimental Workflow Diagram



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